molecular formula C15H17O3P B3049069 dibenzyl methylphosphonate CAS No. 19236-58-9

dibenzyl methylphosphonate

Cat. No.: B3049069
CAS No.: 19236-58-9
M. Wt: 276.27 g/mol
InChI Key: BPYBCKBGKAIOBH-UHFFFAOYSA-N
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Description

Dibenzyl methylphosphonate is an organophosphorus compound with the molecular formula C15H17O3P. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and as a flame retardant. The compound is characterized by the presence of a phosphonate group bonded to a methyl group and two benzyl groups, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

CH3PCl2+2C6H5CH2OHCH3P(OCH2C6H5)2+2HCl\text{CH}_3\text{PCl}_2 + 2\text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{P(OCH}_2\text{C}_6\text{H}_5)_2 + 2\text{HCl} CH3​PCl2​+2C6​H5​CH2​OH→CH3​P(OCH2​C6​H5​)2​+2HCl

Another method involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with benzyl bromide under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov method due to its efficiency and high yield. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibenzyl methylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl methylphosphonate involves its ability to donate or accept electrons through the phosphonate group. This property makes it a useful reagent in various chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzyl groups, which provide greater stability and reactivity in certain chemical reactions compared to its methyl and ethyl counterparts. This makes it particularly useful in the synthesis of complex organic molecules and as a flame retardant in high-performance materials .

Properties

IUPAC Name

[methyl(phenylmethoxy)phosphoryl]oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O3P/c1-19(16,17-12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYBCKBGKAIOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450593
Record name Phosphonic acid, methyl-, bis(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19236-58-9
Record name Phosphonic acid, methyl-, bis(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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